Quinmerac-13C6 Quinmerac-13C6
Brand Name: Vulcanchem
CAS No.: 1185039-71-7
VCID: VC0026132
InChI: InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1
SMILES: CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Molecular Formula: C11H8ClNO2
Molecular Weight: 227.594

Quinmerac-13C6

CAS No.: 1185039-71-7

Cat. No.: VC0026132

Molecular Formula: C11H8ClNO2

Molecular Weight: 227.594

* For research use only. Not for human or veterinary use.

Quinmerac-13C6 - 1185039-71-7

Specification

CAS No. 1185039-71-7
Molecular Formula C11H8ClNO2
Molecular Weight 227.594
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1
Standard InChI Key ALZOLUNSQWINIR-KIHIGKDESA-N
SMILES CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1

Introduction

Chemical Identity and Structural Characteristics

Quinmerac-13C6 is formally known as 7-Chloro-3-methyl(4a,5,6,7,8,8a-13C6)quinoline-8-carboxylic acid, clearly indicating the positions of the six carbon-13 isotopes within the molecular framework. This compound is registered with CAS number 1185039-71-7 and carries the PubChem identifier (CID) 46782831 . The molecular formula remains C11H8ClNO2, identical to the parent compound, but with the crucial distinction that six of the carbon atoms are the heavier 13C isotope rather than the more common 12C isotope .

Molecular Structure

The compound features a quinoline ring system with specific functional group substitutions: a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid moiety at position 8 . The isotopically labeled carbons occupy positions 4a, 5, 6, 7, 8, and 8a within the molecular framework, effectively creating a ring of 13C atoms . This structural arrangement can be visualized through various chemical notations:

  • SMILES Notation: CC1=C[13C]2=13CN=C1

  • InChI: InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1

  • InChIKey: ALZOLUNSQWINIR-KIHIGKDESA-N

The structural arrangement maintains the essential pharmacophore of quinmerac while incorporating the isotopic labels in a pattern that preserves the chemical behavior but allows for distinct spectroscopic identification.

Significance of Isotopic Labeling

The strategic incorporation of six 13C isotopes into the quinmerac molecule creates a compound with distinct analytical advantages while maintaining essentially identical chemical behavior to the parent compound.

Analytical Advantages

Isotopic labeling with 13C provides several important benefits for analytical and research applications:

  • Mass Spectrometric Differentiation: The labeled compound exhibits a characteristic mass shift of +6 Da compared to unlabeled quinmerac, allowing unambiguous identification in complex mixtures .

  • Nuclear Magnetic Resonance (NMR) Enhancement: The presence of 13C atoms (which are NMR-active) significantly enhances detection sensitivity in 13C NMR experiments, enabling detailed structural elucidation and metabolite tracking.

  • Internal Standard Applications: Quinmerac-13C6 serves as an ideal internal standard for quantitative analysis of unlabeled quinmerac, as both compounds behave identically in chromatographic separations but are readily distinguished by mass detection.

Research Applications

The incorporation of stable isotope labels creates an invaluable tool for several research domains:

  • Environmental Fate Studies: Labeled compounds enable precise tracking of herbicide distribution, degradation, and persistence in environmental samples.

  • Metabolism Investigations: The labeled molecule facilitates detailed metabolic studies, allowing researchers to distinguish between parent compound and metabolites in biological systems.

  • Residue Analysis: Regulatory and monitoring programs benefit from isotopically labeled standards for accurate residue quantification in crops, soil, and water.

Parent Compound Context

While the search results provide limited information specifically about Quinmerac-13C6, understanding the parent compound quinmerac provides important context for the applications and significance of its labeled variant.

Herbicidal Properties and Applications

Quinmerac belongs to the quinolinecarboxylic acid herbicide class and functions as a synthetic auxin . The compound was introduced in 1993 and maintains regulatory approval in multiple jurisdictions, including the European Union (approved until 2026) and Great Britain (approved until 2029) .

The herbicide demonstrates effectiveness against numerous broad-leaved weed species, including:

  • Cleavers

  • Blackgrass

  • Chickweed

  • Cranesbill

  • Groundsel

  • Knotgrass

  • Pansy

  • Poppy

  • Shepherd's purse

  • Speedwell

  • Mayweed

It finds agricultural application in several crop systems, most notably cereals, rape, and beet .

Environmental Behavior

The environmental characteristics of quinmerac provide insights into why isotopically labeled variants are valuable research tools:

Environmental ParameterValueClassification
Laboratory Soil Half-life16.3 daysNon-persistent
Field Soil Half-life9.8 daysNon-persistent
Sediment Half-life70.6 daysModerately persistent
Water-Sediment System Half-life83.5 days-
Water Photolysis Half-lifeStable pH 5 to pH 9Stable
Soil Photolysis Half-life179.4 daysSlow

These persistence characteristics highlight why researchers require isotopically labeled standards like Quinmerac-13C6 to accurately track environmental fate and residue levels over time.

Mobility Characteristics

The parent compound demonstrates moderate mobility in soil systems:

ParameterValueClassification
Soil MobilityKoc range 19.2-184.8 mL g−1Moderately mobile
Soil AdsorptionKf range 0.1-1.20Moderately mobile
pH DependencyAdsorption increases with decreasing pH-

These mobility characteristics further emphasize the importance of isotopically labeled standards for accurately tracking compound movement through environmental compartments.

Analytical and Research Applications

Quinmerac-13C6 serves multiple critical functions in modern analytical chemistry and agricultural research workflows.

Quantitative Analysis

As an isotopically labeled internal standard, Quinmerac-13C6 enables highly accurate quantification of the parent herbicide in complex matrices through techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The isotopic label creates a mass shift that allows perfect differentiation between the internal standard and the analyte of interest.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar advantages apply to GC-MS methods, with the labeled standard coeluting but being mass-distinguishable from the analyte.

Metabolism and Residue Studies

The strategic positioning of the 13C labels throughout the quinoline ring system makes Quinmerac-13C6 particularly valuable for:

  • Metabolite Identification: Enables researchers to distinguish between metabolites that retain the labeled portion of the molecule versus those where the labeled section has been cleaved.

  • Mass Balance Studies: Facilitates complete accounting of the parent compound and all metabolites in environmental and biological systems.

  • Bioaccumulation Research: Allows precise tracking of residue accumulation in non-target organisms and environmental compartments.

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